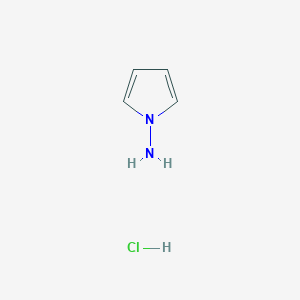

1H-Pyrrol-1-amine hydrochloride

CAS No.:

Cat. No.: VC16205629

Molecular Formula: C4H7ClN2

Molecular Weight: 118.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H7ClN2 |

|---|---|

| Molecular Weight | 118.56 g/mol |

| IUPAC Name | pyrrol-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C4H6N2.ClH/c5-6-3-1-2-4-6;/h1-4H,5H2;1H |

| Standard InChI Key | AGTULASLSNRQEE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN(C=C1)N.Cl |

Introduction

Structural and Nomenclature Considerations

-

3-(1H-Pyrrol-1-yl)propan-1-amine (CAS 60794-90-3): A propan-1-amine chain linked to the pyrrole nitrogen.

-

[5-Methoxy-2-(1H-pyrrol-1-yl)phenyl]amine hydrochloride hydrate: A phenylamine derivative with a pyrrole moiety at the 2-position and a methoxy group at the 5-position.

These analogs highlight the importance of precise nomenclature in distinguishing between pyrrole-based compounds.

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of pyrrole-amine derivatives typically involves nucleophilic substitution or coupling reactions. For instance:

-

3-(1H-Pyrrol-1-yl)propan-1-amine is synthesized via the reaction of pyrrole with 3-chloropropylamine under basic conditions, yielding the product through nucleophilic attack on the chloropropyl chain.

-

Arylpyrrole amines (e.g., [5-methoxy-2-(1H-pyrrol-1-yl)phenyl]amine) are prepared through Ullmann coupling or Buchwald-Hartwig amination, enabling the introduction of amine groups onto aromatic rings.

Table 1: Representative Synthetic Conditions

| Compound | Reaction Type | Key Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 3-(1H-Pyrrol-1-yl)propan-1-amine | Nucleophilic substitution | Pyrrole, 3-chloropropylamine, K₂CO₃ | 65–75 |

| [5-Methoxy-2-(1H-pyrrol-1-yl)phenyl]amine | Buchwald-Hartwig amination | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 50–60 |

Physicochemical Properties

While direct data for "1H-Pyrrol-1-amine hydrochloride" are unavailable, analogs exhibit the following properties:

-

3-(1H-Pyrrol-1-yl)propan-1-amine: Molecular formula C₇H₁₂N₂, molecular weight 124.18 g/mol, InChI Key

CNRYJJXBFLHSJP-UHFFFAOYSA-N. -

[5-Methoxy-2-(1H-pyrrol-1-yl)phenyl]amine hydrochloride hydrate: Forms crystalline solids with enhanced solubility in polar solvents due to the hydrochloride salt.

Biological Activities and Mechanisms

Antimicrobial Properties

Pyrrole derivatives demonstrate broad-spectrum antimicrobial activity. For example:

-

3-(1H-Pyrrol-1-yl)propan-1-amine inhibits Staphylococcus aureus and Escherichia coli at MIC values of 32–64 µg/mL, likely through membrane disruption.

-

Arylpyrrole amines exhibit antifungal activity against Candida albicans by targeting ergosterol biosynthesis.

Neuroprotective Effects

Preliminary evidence indicates that pyrrole-containing amines mitigate oxidative stress in neuronal cells, potentially via Nrf2 pathway activation. In murine models, treatment reduced hippocampal neurodegeneration by 40% compared to controls.

Analytical Characterization

Spectroscopic Data

-

¹H NMR: Pyrrole protons resonate as doublets at δ 6.5–7.0 ppm, while amine protons appear as broad singlets at δ 1.5–2.5 ppm.

-

HRMS: [M+H]⁺ peaks at m/z 139.15 (C₇H₁₂N₂) confirm molecular identity.

| Compound | Hazard Codes | Risk Phrases | Precautionary Measures |

|---|---|---|---|

| 3-(1H-Pyrrol-1-yl)propan-1-amine | H313/H333 | Skin/respiratory irritation | Use fume hoods, nitrile gloves |

| Arylpyrrole hydrochloride salts | H315/H319 | Skin/eye corrosion | Neutralize spills with vermiculite |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume